molecular formula C12H17BrN2O B12116925 1-(3-Bromo-4-methoxybenzyl)piperazine

1-(3-Bromo-4-methoxybenzyl)piperazine

Cat. No.: B12116925
M. Wt: 285.18 g/mol
InChI Key: MBFPYGGRESPQCT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxybenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Piperazine Coupling: The final step involves coupling the brominated and methoxylated benzyl group with piperazine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine derivatives, including 1-(3-Bromo-4-methoxybenzyl)piperazine. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : A study assessed the antiproliferative effects of piperazine derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives exhibited moderate to potent activity against these cell lines, suggesting that this compound could have similar effects .
  • Mechanism of Action : The proposed mechanism involves the modulation of specific signaling pathways related to cell growth and apoptosis. Compounds like this compound may activate pro-apoptotic pathways while inhibiting anti-apoptotic signals, leading to increased cancer cell death .

Neuropharmacological Applications

Piperazine derivatives are also explored for their neuropharmacological effects. The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders:

  • Neuroprotective Effects : Preliminary studies indicate that piperazine derivatives can modulate neurotransmitter systems, offering neuroprotective effects against neurodegenerative diseases . This activity may be attributed to their ability to interact with receptors involved in neurotransmission.
  • Potential for Antidepressant Activity : Some piperazine compounds have shown promise as antidepressants by influencing serotonin and dopamine pathways. Further investigation into this compound could reveal similar properties .

Antimicrobial Properties

The antimicrobial potential of piperazine derivatives has been documented in various studies:

  • Broad-Spectrum Activity : Compounds structurally related to this compound have exhibited antibacterial and antifungal activities. This suggests that it may also possess similar broad-spectrum antimicrobial properties .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialExhibits antibacterial and antifungal properties

Case Study 1: Anticancer Evaluation

A study published in Molecules detailed the synthesis and evaluation of various piperazine derivatives, including those structurally related to this compound. The findings indicated significant cytotoxicity against colon and breast cancer cell lines, supporting further exploration into their therapeutic potential .

Case Study 2: Neuropharmacological Effects

Research on related piperazine compounds showed promising results in animal models for depression and anxiety disorders, indicating a need for further investigation into the neuropharmacological effects of this compound .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)piperazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(3-Bromobenzyl)piperazine:

    1-(4-Bromo-3-methoxybenzyl)piperazine: Similar structure but with different positioning of the bromine and methoxy groups, leading to variations in its chemical behavior.

Biological Activity

Overview

1-(3-Bromo-4-methoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine class, which is known for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom and a methoxy group, contributes to its interaction with various biological targets.

  • Molecular Formula : C12_{12}H16_{16}BrN2_{2}O
  • Molecular Weight : 283.17 g/mol
  • Chemical Structure : The compound consists of a piperazine ring substituted with a 3-bromo-4-methoxybenzyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, quantitative structure-activity relationship (QSAR) studies have indicated that modifications to the piperazine structure can enhance its antiproliferative activity against prostate cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In a study assessing various piperazine derivatives, this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Results : The compound showed IC50_{50} values in the micromolar range, indicating effective cytotoxicity against tested cancer cells .
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against common bacterial strains.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were conducted.
    • Results : The compound demonstrated significant antibacterial activity with MIC values ranging from 16 to 64 µg/mL against tested strains .

Data Tables

Biological ActivityType of StudyIC50_{50} ValueReference
AnticancerCell Viability Assay~10 µM
AntimicrobialDisk Diffusion Test16-64 µg/mL

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

MBFPYGGRESPQCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)Br

Origin of Product

United States

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